

An In-depth Technical Guide to Ethyl 2-(cyanomethyl)benzoate (C₁₁H₁₁NO₂)

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Compound of Interest

Compound Name: Ethyl 2-(cyanomethyl)benzoate

Cat. No.: B174670

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Ethyl 2-(cyanomethyl)benzoate** is a chemical compound for which extensive public domain data is limited. This guide consolidates available information and presents representative experimental protocols and potential research workflows based on established chemical principles and data from structurally related compounds.

Core Compound Identification and Properties

Ethyl 2-(cyanomethyl)benzoate, with the molecular formula C₁₁H₁₁NO₂, is an organic compound featuring a benzene ring substituted with an ethyl ester and a cyanomethyl group at the ortho position.^{[1][2][3][4][5]} Its chemical structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules relevant to medicinal chemistry.

Physicochemical and Computed Data

Quantitative data for **Ethyl 2-(cyanomethyl)benzoate** is primarily based on computational models. Experimental values for properties such as melting and boiling points are not readily available in the literature. The following table summarizes key identifiers and computed physicochemical properties.

Property	Value	Source
IUPAC Name	Ethyl 2-(cyanomethyl)benzoate	N/A
Synonyms	2-Cyanomethyl benzoic acid ethyl ester, Benzoic acid, 2-(cyanomethyl)-, ethyl ester	[1][6]
CAS Number	19821-21-7	[2][4][5]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1][2][4][5]
Molecular Weight	189.21 g/mol	[2]
XLogP3 (Computed)	1.8	[6]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	3	[6]
Rotatable Bond Count	4	[6]
Exact Mass	189.078978594 Da	[6]
Complexity (Computed)	241	[6]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **Ethyl 2-(cyanomethyl)benzoate** is not widely published. However, a plausible synthetic route can be devised based on standard organic chemistry transformations and procedures reported for analogous compounds. The following represents a hypothetical, yet chemically sound, experimental protocol.

Proposed Synthesis of Ethyl 2-(cyanomethyl)benzoate

A common route to synthesize α -cyano esters is through the cyanation of an α -halo ester. In this proposed synthesis, ethyl 2-(bromomethyl)benzoate would serve as the precursor.

Reaction Scheme:

Experimental Protocol:

- Materials:
 - Ethyl 2-(bromomethyl)benzoate
 - Sodium cyanide (NaCN)
 - Dimethylformamide (DMF), anhydrous
 - Ethyl acetate
 - Saturated aqueous sodium bicarbonate solution
 - Brine (saturated aqueous sodium chloride solution)
 - Anhydrous magnesium sulfate
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Ethyl 2-(bromomethyl)benzoate (1 equivalent) in anhydrous DMF.
 - Add sodium cyanide (1.2 equivalents) to the solution.
 - Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding water.
 - Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
 - Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification:

- The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **Ethyl 2-(cyanomethyl)benzoate**.

Characterization

The structure and purity of the synthesized **Ethyl 2-(cyanomethyl)benzoate** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., $\text{C}\equiv\text{N}$ stretch, $\text{C}=\text{O}$ stretch of the ester).

Potential Applications in Drug Development

While specific biological activities of **Ethyl 2-(cyanomethyl)benzoate** are not well-documented, its structural motifs are present in various biologically active molecules. The cyanomethyl group can act as a bioisostere for other functional groups or as a key interacting moiety with biological targets.

Role as a Chemical Scaffold

The "cyanomethylbenzoate" core can be considered a scaffold for the development of novel therapeutic agents. The ester and nitrile functionalities offer handles for further chemical modifications to explore structure-activity relationships (SAR). For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

Potential Biological Targets

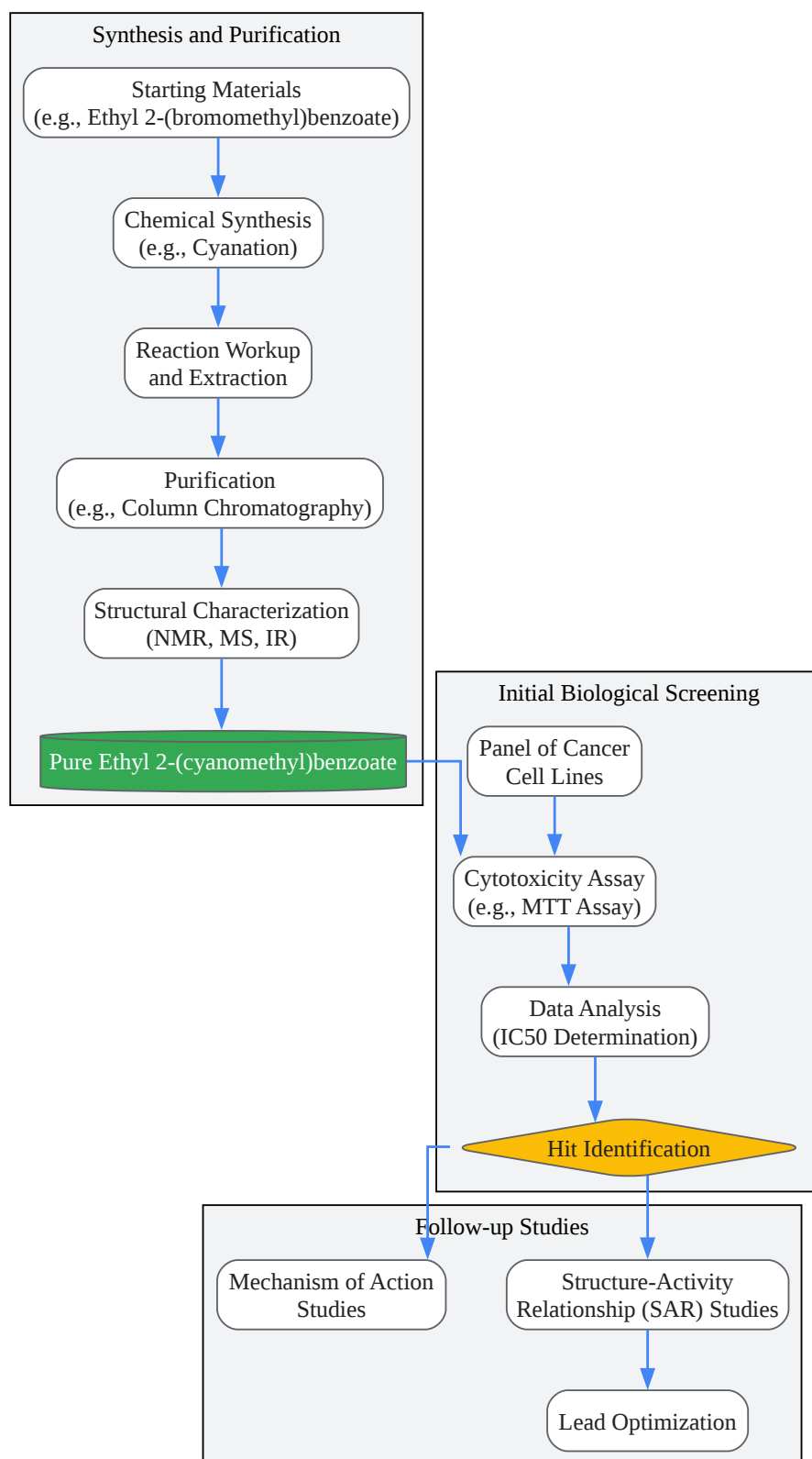
Derivatives of structurally related compounds, such as benzothiazoles, have shown a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects. It is plausible that derivatives of **Ethyl 2-(cyanomethyl)benzoate** could be investigated for similar activities.

Visualizing Workflows and Pathways

Given the lack of specific experimental data for signaling pathways involving **Ethyl 2-(cyanomethyl)benzoate**, the following diagrams represent a generalized workflow for the synthesis and screening of a novel chemical entity and a hypothetical signaling pathway that could be investigated for a compound with this scaffold.

General Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a novel compound like **Ethyl 2-(cyanomethyl)benzoate** and its subsequent initial biological screening.

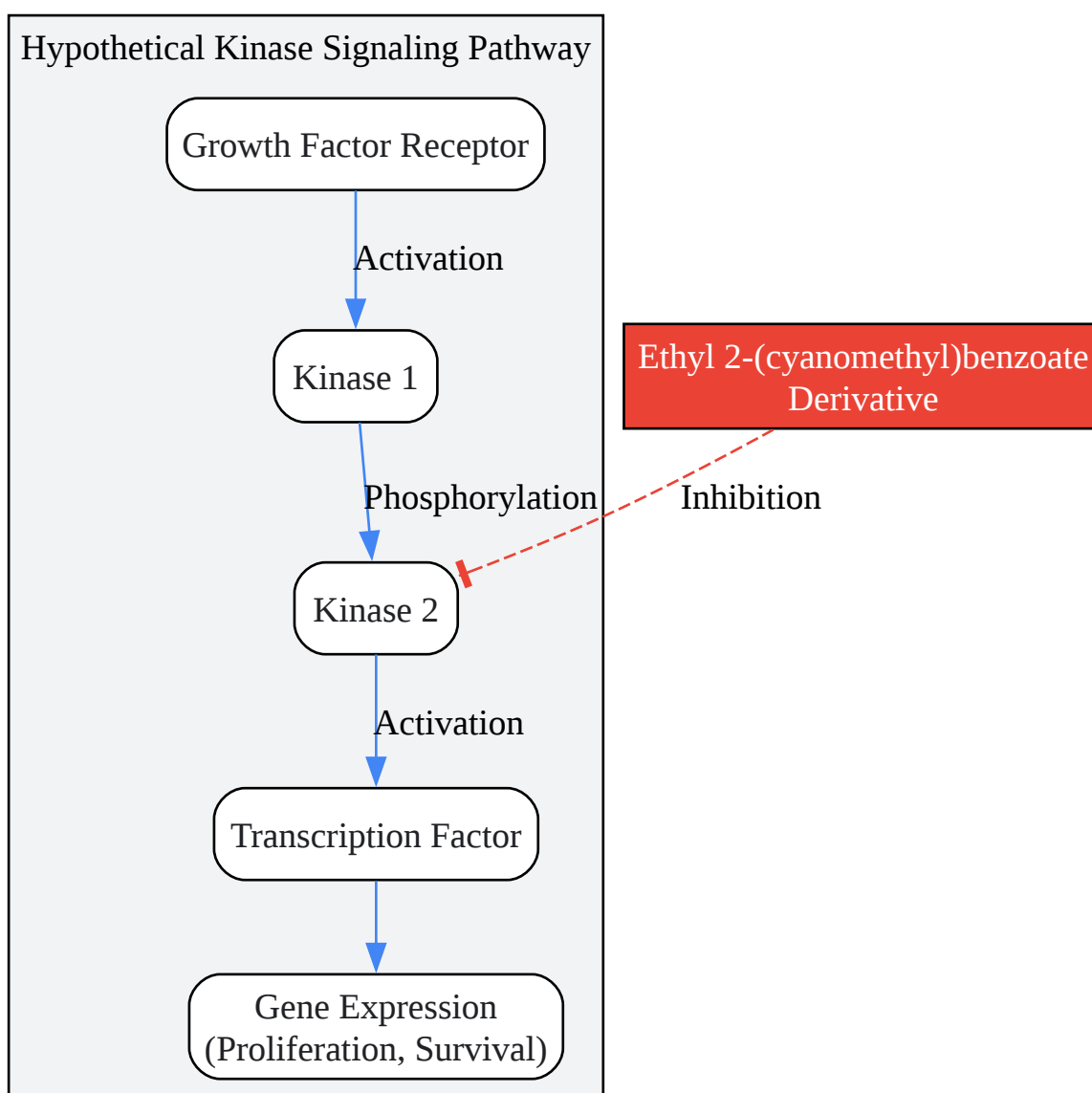


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Caption: A general workflow for the synthesis and initial biological screening of a novel compound.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where a derivative of **Ethyl 2-(cyanomethyl)benzoate** could act as an inhibitor of a generic kinase signaling pathway, a common target in cancer drug discovery.



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